2(1H)-Naphthalenethione, 1-hydroxy-
Description
Contextualization within Naphthalene-Based Heterocyclic Chemistry
Naphthalene (B1677914), a bicyclic aromatic hydrocarbon, serves as a fundamental building block for a vast array of heterocyclic compounds. rsc.orgrasayanjournal.co.in The introduction of heteroatoms such as sulfur and oxygen into the naphthalene framework, as seen in 2(1H)-Naphthalenethione, 1-hydroxy-, leads to significant changes in the molecule's electronic structure and reactivity. Naphthalene derivatives are pivotal in medicinal chemistry and materials science, with research often focusing on creating hybrid molecules with diverse biological activities. rsc.org The fusion of a naphthalene core with heterocyclic rings can result in compounds with potent antitumor, anti-inflammatory, and antituberculosis properties. rsc.orgrsc.org
A crucial aspect of 2(1H)-Naphthalenethione, 1-hydroxy- is its potential to exist in tautomeric forms. Tautomerism, the interconversion of structural isomers, is a well-documented phenomenon in similar systems, such as Schiff bases derived from hydroxynaphthaldehydes. rsc.orgcomputaex.escenits.es In the case of 2(1H)-Naphthalenethione, 1-hydroxy-, it is expected to exist in equilibrium with its tautomer, 1-hydroxy-2-naphthalenethiol . This equilibrium is significant as the thione and thiol forms can exhibit different chemical behaviors and spectroscopic signatures.
| Tautomer Name | Chemical Structure |
| 2(1H)-Naphthalenethione, 1-hydroxy- | Thione Form |
| 1-hydroxy-2-naphthalenethiol | Thiol Form |
Significance of Thione-Containing and Hydroxyl-Functionalized Aromatic Systems
The presence of both a thione (C=S) group and a hydroxyl (-OH) group on an aromatic naphthalene system is noteworthy. Thione-containing compounds are known for their diverse applications and are considered analogs of ketones. researchgate.net The thionation of molecules like naphthalene diimides has been shown to tune their electronic properties, increasing their electron affinity and affecting their excited-state behavior. rsc.org Aromatic thiols and thiones are also important in surface chemistry, where the sulfur atom can act as a chemical "hook" to bind to metal surfaces. nih.gov
The hydroxyl group, on the other hand, is a key functional group in organic chemistry, known for its ability to form hydrogen bonds. researchgate.net In aromatic systems, the introduction of a hydroxyl group can significantly influence the molecule's properties, including its reactivity and absorption of light. acs.orgcapes.gov.br The interaction between a hydroxyl group and an aromatic ring can lead to specific conformations and affect the molecule's behavior in different chemical environments. rasayanjournal.co.in In the context of 2(1H)-Naphthalenethione, 1-hydroxy-, the intramolecular hydrogen bonding between the hydroxyl and thione/thiol groups is expected to play a crucial role in stabilizing certain conformations and influencing its tautomeric equilibrium.
Overview of Prior Research Landscape and Knowledge Gaps Pertaining to 2(1H)-Naphthalenethione, 1-hydroxy-
While extensive research exists on naphthalene derivatives in general, specific experimental data on 2(1H)-Naphthalenethione, 1-hydroxy- is limited in publicly accessible literature. Much of the understanding of this compound is inferred from studies on analogous structures. For instance, the synthesis of the related compound 2-naphthalenethiol (B184263) is well-established and is often achieved from 2-naphthol (B1666908) via the Newman-Kwart rearrangement. wikipedia.org This suggests a plausible synthetic route to 2(1H)-Naphthalenethione, 1-hydroxy- starting from 1,2-dihydroxynaphthalene.
The reactivity of hydroxynaphthalene derivatives has also been a subject of study. For example, the reactions of hydroxyl radicals with naphthalene and its hydroxylated derivatives have been investigated to understand their atmospheric chemistry. acs.org Furthermore, the reactivity of N-containing naphthol analogues has been explored, providing insights into how the electronic nature of the naphthalene ring system influences its chemical transformations. nih.gov
Structure
3D Structure
Properties
CAS No. |
1824266-97-8 |
|---|---|
Molecular Formula |
C10H8OS |
Molecular Weight |
176.24 g/mol |
IUPAC Name |
1-hydroxy-1H-naphthalene-2-thione |
InChI |
InChI=1S/C10H8OS/c11-10-8-4-2-1-3-7(8)5-6-9(10)12/h1-6,10-11H |
InChI Key |
KRRJCAZCWGJSSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(C(=S)C=CC2=C1)O |
Origin of Product |
United States |
Spectroscopic Characterization and Structural Elucidation of 2 1h Naphthalenethione, 1 Hydroxy
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. For a molecule like 2(1H)-Naphthalenethione, 1-hydroxy-, a combination of one-dimensional and two-dimensional NMR techniques would be crucial for its complete structural assignment.
1H and 13C NMR Analysis for Structural Confirmation
The ¹H NMR spectrum would provide information about the number of different types of protons and their neighboring environments. The chemical shifts (δ) of the aromatic protons would be expected in the range of 7.0-8.5 ppm, with their multiplicity revealing the coupling patterns within the naphthalene (B1677914) ring system. The hydroxyl (O-H) and potential thiol (S-H) or thione-related protons would exhibit characteristic chemical shifts, which would be highly dependent on the solvent and the presence of intramolecular hydrogen bonding.
The ¹³C NMR spectrum would complement the ¹H NMR data by showing the number of unique carbon atoms. The chemical shift of the carbon atom in the C=S group is a key diagnostic peak and would be expected at a significantly downfield position, typically in the range of 190-220 ppm. The carbons of the naphthalene ring would appear in the aromatic region (110-150 ppm), and the carbon bearing the hydroxyl group would also have a characteristic chemical shift.
Table 1: Hypothetical ¹H NMR Data for 2(1H)-Naphthalenethione, 1-hydroxy-
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-3 | |||
| H-4 | |||
| H-5 | |||
| H-6 | |||
| H-7 | |||
| H-8 |
Table 2: Hypothetical ¹³C NMR Data for 2(1H)-Naphthalenethione, 1-hydroxy-
| Carbon | Chemical Shift (ppm) |
|---|---|
| C-1 | |
| C-2 | |
| C-3 | |
| C-4 | |
| C-4a | |
| C-5 | |
| C-6 | |
| C-7 | |
| C-8 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemical Assignment
Two-dimensional NMR experiments are essential for establishing the connectivity between atoms.
COSY (Correlation Spectroscopy) would reveal the correlations between protons that are coupled to each other, helping to trace out the spin systems within the naphthalene rings.
HSQC (Heteronuclear Single Quantum Coherence) would show the direct one-bond correlations between protons and the carbon atoms they are attached to.
Dynamic NMR Studies for Tautomeric Equilibria
The compound 2(1H)-Naphthalenethione, 1-hydroxy- can potentially exist in tautomeric forms, including the 1-hydroxy-2-naphthalenethiol form. Dynamic NMR studies, involving the acquisition of spectra at different temperatures, could provide evidence for the existence of such an equilibrium. Changes in the chemical shifts or the coalescence of signals as a function of temperature would indicate a dynamic process, and the equilibrium constant and thermodynamic parameters could potentially be determined.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Investigations
Vibrational spectroscopy provides information about the functional groups present in a molecule.
Characterization of Key Functional Groups (e.g., C=S, O-H)
The IR and Raman spectra would display characteristic absorption bands for the key functional groups.
C=S Stretching: The thioketone (C=S) stretching vibration is a key feature and is expected to appear in the region of 1020-1250 cm⁻¹. Its exact position can provide insights into the electronic environment of the thione group.
O-H Stretching: The hydroxyl (O-H) stretching vibration would be observed in the region of 3200-3600 cm⁻¹. The broadness and position of this band would be indicative of hydrogen bonding.
Table 3: Hypothetical Vibrational Spectroscopy Data for 2(1H)-Naphthalenethione, 1-hydroxy-
| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
|---|---|---|
| O-H stretch | ||
| C-H stretch (aromatic) | ||
| C=C stretch (aromatic) |
Probing Intramolecular Hydrogen Bonding
The presence of a hydroxyl group ortho to the thione group suggests the possibility of strong intramolecular hydrogen bonding (O-H···S=C). This interaction would lead to a significant red shift (lowering of frequency) and broadening of the O-H stretching band in the IR spectrum. The strength of this hydrogen bond could be further investigated by studying the spectra in different solvents of varying polarity.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a critical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation patterns. For 2(1H)-Naphthalenethione, 1-hydroxy-, which has a molecular formula of C₁₀H₈OS, the exact mass would be determined using high-resolution mass spectrometry.
In a typical electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺˙) would be expected due to the stability of the aromatic naphthalene core. The fragmentation of aromatic compounds is well-documented and generally involves characteristic losses. wikipedia.orgyoutube.com For this specific molecule, key fragmentation pathways would likely involve the thione and hydroxyl functional groups.
Expected fragmentation patterns would include:
Loss of CO or CS: Aromatic ketones often show a loss of a CO molecule (28 Da). Similarly, aromatic thiones may exhibit a loss of a CS molecule (44 Da).
Loss of a hydrogen radical (H•): Cleavage of the hydroxyl hydrogen or a hydrogen from the naphthalene ring could result in an [M-1]⁺ peak. whitman.edu
Ring Fragmentation: The stable naphthalene ring system would likely lead to characteristic fragments of the aromatic core itself. youtube.comlibretexts.org
A data table for hypothetical mass spectrometry results would look as follows, pending experimental data.
Table 1: Hypothetical Mass Spectrometry Data for 2(1H)-Naphthalenethione, 1-hydroxy-
| Fragment Ion | Proposed Structure/Loss | m/z (Hypothetical) |
|---|---|---|
| [C₁₀H₈OS]⁺˙ | Molecular Ion (M⁺˙) | 176 |
| [C₁₀H₇OS]⁺ | [M-H]⁺ | 175 |
| [C₉H₈S]⁺˙ | [M-CO]⁺˙ | 148 |
| [C₁₀H₈O]⁺˙ | [M-S]⁺˙ | 144 |
This table is for illustrative purposes only and is based on general fragmentation principles of related compounds. Actual experimental data is required for confirmation.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Ground and Excited State Properties
Electronic spectroscopy, including UV-Visible absorption and fluorescence, provides insights into the electronic transitions and photophysical properties of a molecule. The electronic properties of naphthalene derivatives are heavily influenced by their substituents. nih.govresearchgate.net
UV-Visible Absorption: The UV-Vis spectrum of 2(1H)-Naphthalenethione, 1-hydroxy- would be characterized by absorption bands corresponding to π-π* transitions within the naphthalene aromatic system and n-π* transitions involving the non-bonding electrons of the sulfur and oxygen atoms. The presence of the C=S (thione) group, a strong chromophore, is expected to cause a significant bathochromic (red) shift compared to its C=O (ketone) analogue, pushing absorption bands to longer wavelengths, potentially into the visible region. The intramolecular hydrogen bond between the 1-hydroxy group and the 2-thione group would also influence the electronic structure and absorption spectrum. nih.gov
Fluorescence Spectroscopy: Many naphthalene derivatives are known to be fluorescent. nih.govnih.gov The fluorescence properties of 2(1H)-Naphthalenethione, 1-hydroxy-, such as its emission wavelength, quantum yield, and Stokes shift, would be highly dependent on the nature of its lowest excited state. The compound may exhibit interesting photophysical phenomena such as Excited-State Intramolecular Proton Transfer (ESIPT), where the proton from the hydroxyl group transfers to the thione sulfur atom in the excited state. rsc.org This process often leads to a large Stokes shift, resulting in emission at a significantly longer wavelength than the absorption.
A summary of expected spectroscopic properties is presented below, which would require experimental validation.
Table 2: Anticipated Spectroscopic Properties for 2(1H)-Naphthalenethione, 1-hydroxy-
| Parameter | Anticipated Observation | Influencing Factors |
|---|---|---|
| UV-Vis (λmax) | Multiple bands in UV-A and possibly visible region | π-π* and n-π* transitions, C=S chromophore, solvent polarity |
| Fluorescence (λem) | Emission at longer wavelengths than absorption | ESIPT, solvent polarity, temperature |
| Stokes Shift | Potentially large | Degree of structural change upon excitation (e.g., ESIPT) |
This table outlines expected properties based on the analysis of similar structures. Specific values can only be determined through empirical measurement.
While direct experimental data for 2(1H)-Naphthalenethione, 1-hydroxy- is not available in the searched resources, the principles of mass spectrometry and electronic spectroscopy provide a clear framework for its future characterization.
Solid State Structure and Crystallographic Analysis of 2 1h Naphthalenethione, 1 Hydroxy
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the atomic and molecular structure of a crystalline solid. This technique involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted X-rays allow for the calculation of a three-dimensional electron density map, from which the precise location of each atom in the crystal lattice can be determined.
A primary outcome of an SC-XRD study on 2(1H)-Naphthalenethione, 1-hydroxy- would be the elucidation of its exact molecular conformation and geometry. This includes the determination of all bond lengths, bond angles, and torsion angles within the molecule. For instance, the analysis would reveal the planarity of the naphthalene (B1677914) ring system and the orientation of the hydroxyl and thione functional groups relative to the ring.
Key geometric parameters that would be determined include:
The C=S bond length of the thione group.
The C-O bond length of the hydroxyl group.
The bond lengths and angles within the fused naphthalene rings.
The torsion angles describing the spatial relationship between the substituents and the aromatic system.
An illustrative table of the kind of data that would be generated is presented below.
Table 1: Hypothetical Selected Bond Lengths and Angles for 2(1H)-Naphthalenethione, 1-hydroxy- (Note: This data is for illustrative purposes only and does not represent experimental findings.)
| Parameter | Value |
|---|---|
| C=S Bond Length | 1.68 Å |
| C-O Bond Length | 1.36 Å |
| C1-C2 Bond Length | 1.45 Å |
| O-C1-C9 Angle | 121.5° |
Beyond the structure of a single molecule, SC-XRD reveals how molecules are arranged in the crystal lattice. This crystal packing is governed by various intermolecular interactions that stabilize the solid-state structure. For 2(1H)-Naphthalenethione, 1-hydroxy-, the key interactions expected to be identified would be hydrogen bonding and π-stacking.
Furthermore, the planar naphthalene rings are expected to participate in π-π stacking interactions, where the electron-rich aromatic rings arrange themselves in a face-to-face or offset manner. The SC-XRD data would provide the centroid-to-centroid distances and slippage parameters for these interactions.
Table 2: Hypothetical Intermolecular Interaction Data for 2(1H)-Naphthalenethione, 1-hydroxy- (Note: This data is for illustrative purposes only and does not represent experimental findings.)
| Interaction Type | Donor-Acceptor | Distance (Å) |
|---|---|---|
| Hydrogen Bond | O-H···S=C | 2.95 |
Powder X-ray Diffraction for Polymorphic Forms
Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of a compound can exhibit distinct physical properties. Powder X-ray diffraction (PXRD) is the primary technique used to identify and characterize polymorphic forms of a crystalline solid.
In a PXRD experiment, a powdered sample containing a multitude of tiny, randomly oriented crystallites is irradiated with X-rays. The resulting diffraction pattern is a fingerprint of the crystalline phase or phases present in the sample. Each polymorph will produce a unique diffraction pattern characterized by a specific set of peak positions (in degrees 2θ) and relative intensities.
Should different synthetic or crystallization conditions yield multiple forms of 2(1H)-Naphthalenethione, 1-hydroxy-, PXRD would be employed to distinguish them. By comparing the diffraction patterns of different batches, one could confirm whether they are the same crystalline form or different polymorphs. The data from single-crystal X-ray diffraction can be used to calculate a theoretical powder pattern, which can then be compared to the experimentally obtained pattern to confirm the bulk purity of a sample.
Electronic Structure and Quantum Chemical Analysis of 2 1h Naphthalenethione, 1 Hydroxy
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed to determine the ground-state properties of molecules with a good balance between accuracy and computational cost. For 2(1H)-Naphthalenethione, 1-hydroxy-, DFT calculations, often utilizing functionals like B3LYP combined with basis sets such as 6-31G(d) or higher, are instrumental in elucidating its fundamental characteristics.
The first step in computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For 2(1H)-Naphthalenethione, 1-hydroxy-, the geometry optimization reveals key bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the steric and electronic effects within the molecule. The presence of the hydroxyl and thione groups on the naphthalene (B1677914) core introduces specific geometric features, such as the potential for intramolecular hydrogen bonding between the hydroxyl proton and the sulfur atom. The energetics of the molecule, including its total energy and heat of formation, are also obtained from these calculations, providing a measure of its thermodynamic stability.
Table 1: Selected Optimized Geometrical Parameters for 2(1H)-Naphthalenethione, 1-hydroxy- (Illustrative Data)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C1-C2 | 1.48 | - | - |
| C2=S | 1.65 | - | - |
| C1-O | 1.35 | - | - |
| O-H | 0.96 | - | - |
| C1-C2-S | - | 125.0 | - |
| C2-C1-O | - | 120.5 | - |
| H-O-C1-C9 | - | - | 0.5 (anti) / 179.5 (syn) |
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. mdpi.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. irjweb.commdpi.com
For 2(1H)-Naphthalenethione, 1-hydroxy-, the HOMO is expected to be localized primarily on the electron-rich regions, such as the sulfur atom and the naphthalene ring, while the LUMO is likely distributed over the C=S bond and the aromatic system. From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, including electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). nih.gov These descriptors provide quantitative measures of the molecule's reactivity. nih.govresearchgate.net
Table 2: Calculated Frontier Molecular Orbital Energies and Reactivity Descriptors for 2(1H)-Naphthalenethione, 1-hydroxy- (Illustrative Data)
| Parameter | Value (eV) |
| HOMO Energy | -5.85 |
| LUMO Energy | -2.15 |
| HOMO-LUMO Gap (ΔE) | 3.70 |
| Electronegativity (χ) | 4.00 |
| Chemical Hardness (η) | 1.85 |
| Electrophilicity Index (ω) | 4.32 |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net In the MEP of 2(1H)-Naphthalenethione, 1-hydroxy-, the most negative potential (typically colored red) is expected to be located around the sulfur and oxygen atoms due to their high electronegativity. researchgate.net The hydrogen atom of the hydroxyl group would exhibit a region of positive potential (blue), indicating its susceptibility to interaction with nucleophiles. The aromatic ring will show a distribution of charge, influencing its reactivity in electrophilic aromatic substitution reactions.
Ab Initio and Semi-Empirical Methods for Electronic Structure
Beyond DFT, other computational methods are also employed to study electronic structure. Ab initio methods, such as Hartree-Fock (HF), are based on first principles without the use of experimental data for parameterization. libretexts.org While computationally demanding, they can provide a high level of accuracy. libretexts.orgarxiv.org
Semi-empirical methods, on the other hand, utilize parameters derived from experimental data to simplify calculations, making them faster but potentially less accurate than ab initio or DFT methods. libretexts.orgnih.gov These methods are particularly useful for large molecules where more rigorous calculations are computationally prohibitive. arxiv.org For 2(1H)-Naphthalenethione, 1-hydroxy-, semi-empirical methods could be used for initial conformational searches or to obtain qualitative insights into its electronic properties before employing more accurate methods for refinement. researchgate.net
Theoretical Spectroscopic Data Prediction and Validation
Computational methods are widely used to predict spectroscopic data, which can then be compared with experimental results for validation of the calculated molecular structure.
Vibrational Frequencies: Theoretical calculations can predict the vibrational frequencies corresponding to the different modes of motion in the molecule. These calculated frequencies, after appropriate scaling, can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of spectral bands. For 2(1H)-Naphthalenethione, 1-hydroxy-, characteristic vibrational modes would include the C=S stretching, O-H stretching, and various C-C and C-H vibrations of the naphthalene ring.
NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. nih.gov The chemical shifts of nuclei like ¹H and ¹³C are highly sensitive to their local electronic environment. DFT and other quantum mechanical methods can predict these chemical shifts with reasonable accuracy. nrel.govmdpi.comnsf.gov For 2(1H)-Naphthalenethione, 1-hydroxy-, theoretical prediction of ¹H and ¹³C NMR chemical shifts would be invaluable for assigning the signals in an experimental spectrum and confirming the molecular structure. kmu.edu.tr The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. researchgate.netmdpi.com
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for 2(1H)-Naphthalenethione, 1-hydroxy- (Illustrative Data)
| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |
| H (hydroxyl) | 8.5 | C1 | 160.2 |
| H3 | 7.2 | C2 | 205.1 |
| H4 | 7.9 | C3 | 120.5 |
| H5 | 7.6 | C4 | 130.8 |
| H6 | 7.5 | C4a | 128.9 |
| H7 | 7.5 | C5 | 125.6 |
| H8 | 8.1 | C6 | 127.3 |
| - | - | C7 | 126.8 |
| - | - | C8 | 122.4 |
| - | - | C8a | 135.7 |
Reactivity and Reaction Mechanisms of 2 1h Naphthalenethione, 1 Hydroxy
Electrophilic and Nucleophilic Aromatic Substitution Reactions
The fused aromatic ring system of 2(1H)-Naphthalenethione, 1-hydroxy- is susceptible to electrophilic attack. The hydroxyl group at the 1-position is a strong activating group, directing incoming electrophiles primarily to the ortho and para positions. In the case of the naphthalene (B1677914) ring system, electrophilic substitution is generally favored at the α-position (positions 1, 4, 5, and 8) over the β-position (positions 2, 3, 6, and 7) due to the greater stability of the resulting carbocation intermediate. youtube.comyoutube.com For 1-hydroxynaphthalene derivatives, this directing effect reinforces substitution at the 4-position.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of 2(1H)-Naphthalenethione, 1-hydroxy-
| Reaction | Reagent | Predicted Major Product |
| Nitration | HNO₃/H₂SO₄ | 4-Nitro-1-hydroxy-2(1H)-naphthalenethione |
| Halogenation | Br₂/FeBr₃ | 4-Bromo-1-hydroxy-2(1H)-naphthalenethione |
| Sulfonation | H₂SO₄ | 1-Hydroxy-2-thionaphtho-4-sulfonic acid |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 4-Acyl-1-hydroxy-2(1H)-naphthalenethione |
Conversely, nucleophilic aromatic substitution on the naphthalene ring of this compound is expected to be challenging. The presence of the electron-donating hydroxyl group deactivates the ring towards nucleophilic attack. Such reactions typically require the presence of strong electron-withdrawing groups to proceed, which are absent in this molecule.
Oxidation-Reduction Chemistry
The oxidation-reduction chemistry of 2(1H)-Naphthalenethione, 1-hydroxy- is centered on both the thioketone group and the hydroxynaphthalene core. The thione functionality is susceptible to oxidation, which can lead to the formation of a disulfide-linked dimer or further oxidation to sulfoxides and sulfonic acids.
The hydroxynaphthalene moiety can also undergo oxidation, particularly in the presence of strong oxidizing agents. For instance, the enzymatic oxidation of the related compound 1,2-dihydroxynaphthalene proceeds via ring cleavage. nih.gov
Reduction of the thioketone group is also a plausible reaction pathway. Similar to the reduction of ketones to secondary alcohols, the thione can be reduced to a thiol. For example, the reduction of 1-hydroxy-2-hexanone with sodium borohydride (B1222165) yields the corresponding diol. brainly.com A similar reduction of 2(1H)-Naphthalenethione, 1-hydroxy- would yield 1,2-naphthalenedithiol.
Table 2: Potential Oxidation and Reduction Products of 2(1H)-Naphthalenethione, 1-hydroxy-
| Reaction Type | Reagent/Condition | Potential Product |
| Oxidation (Thione) | Mild oxidizing agent (e.g., I₂) | Dimer with disulfide bridge |
| Oxidation (Thione) | Strong oxidizing agent (e.g., H₂O₂) | 1-Hydroxy-2-naphthalenesulfonic acid |
| Oxidation (Ring) | Strong oxidizing agent/Enzymatic | Ring-opened products |
| Reduction (Thione) | Reducing agent (e.g., NaBH₄) | 1-Hydroxy-2-naphthalenethiol |
Cycloaddition Reactions
The thiocarbonyl group (C=S) in 2(1H)-Naphthalenethione, 1-hydroxy- can participate in cycloaddition reactions. Thioketones are known to act as dienophiles in Diels-Alder reactions, particularly with electron-rich dienes. The C=S double bond can also undergo [2+2] cycloadditions with various alkenes and alkynes, often promoted by photochemical activation. libretexts.orgyoutube.comlibretexts.org
Furthermore, ortho-thioquinones, which are structurally related, have been shown to undergo [4+2] cycloaddition reactions. nih.gov It is conceivable that the tautomeric form of the title compound, 1-hydroxy-2-mercaptonaphthalene, could be in equilibrium and its oxidized form could behave as a thioquinone in cycloaddition reactions.
Photochemical Transformations and Reaction Pathways
The photochemistry of thionaphthols, isomers of the tautomeric form of the title compound, has been studied, revealing that the deactivation of their first excited singlet state is dominated by intersystem crossing and S-H bond photodissociation. nih.govacs.org This suggests that upon irradiation, 2(1H)-Naphthalenethione, 1-hydroxy- could undergo a variety of photochemical transformations.
For instance, photo-excited naphthalene and its derivatives can be reduced by triethylamine. nih.gov The photochemical behavior of naphthol-naphthalimide conjugates has also been investigated, showing the formation of quinone methides. nih.gov Given the presence of both a hydroxyl group and a thione, it is plausible that irradiation could lead to intramolecular hydrogen abstraction or the formation of reactive intermediates like thiyl radicals.
Tautomerism and Isomerism in 2 1h Naphthalenethione, 1 Hydroxy Systems
Thione-Enol and Keto-Thiol Tautomeric Equilibria
The core of the tautomerism in this system lies in the equilibrium between two primary forms: the 1-hydroxy-2-naphthalenethione (enol-thione) and the 1-keto-2-naphthalenethiol (keto-thiol) tautomers. This equilibrium is analogous to the well-known keto-enol tautomerism observed in many organic compounds. In this specific case, a proton transfer occurs between the hydroxyl group and the thione group.
Studies on related hydroxy-naphthaldehyde Schiff bases have shown a preference for the enol-imine form in weakly polar solvents, while the equilibrium can shift towards the keto-amine form in polar protic solvents. researchgate.net This suggests that the polarity of the environment plays a crucial role in determining the predominant tautomeric form.
Experimental Detection and Quantification of Tautomers (e.g., NMR, IR, UV-Vis)
Various spectroscopic techniques are instrumental in detecting and quantifying the different tautomers of 2(1H)-naphthalenethione, 1-hydroxy- and related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for elucidating the tautomeric forms present in a solution. For instance, studies on methyl derivatives of 9-hydroxyphenalenone, a related β-keto-enol system, have successfully used NMR to assign the solution-phase tautomers. nih.gov In the case of Schiff bases derived from hydroxyl naphthaldehydes, NMR data has indicated that the enol-imine form is favored in less polar solvents like deuterochloroform. researchgate.net
Infrared (IR) Spectroscopy: FT-IR spectroscopy provides valuable information about the functional groups present in the molecule. The characteristic vibrational frequencies of the O-H, C=S, C=O, and S-H bonds can help distinguish between the thione-enol and keto-thiol tautomers. Experimental and computational studies on l-hydroxy-2-naphthoic acid have utilized FT-IR to analyze its monomeric and dimeric structures. niscair.res.inresearchgate.net
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is sensitive to the electronic structure of the molecule, which differs between the tautomers. A new absorption band at wavelengths greater than 400 nm has been observed in the UV-Vis spectra of some 2-hydroxy Schiff bases, indicating the presence of the keto-amine form in both polar and non-polar solvents. researchgate.net Furthermore, a fluorescent probe based on 1-hydroxy-2,4-diformylnaphthalene has been developed for the detection of sulfites and bisulfites, with detection limits determined by UV-Vis and fluorescence spectroscopy. nih.gov
Table 1: Spectroscopic Data for Tautomer Analysis
| Spectroscopic Technique | Key Observations for Tautomer Identification |
|---|---|
| NMR | Chemical shifts and coupling constants of protons and carbons adjacent to the tautomeric groups. |
| IR | Presence and position of characteristic bands for O-H, C=S, C=O, and S-H stretching vibrations. |
| UV-Vis | Appearance of distinct absorption bands corresponding to the different electronic transitions of each tautomer. |
Computational Studies on Tautomeric Preferences and Interconversion Barriers
Computational chemistry provides deep insights into the relative stabilities of tautomers and the energy barriers for their interconversion. Density Functional Theory (DFT) is a commonly employed method for these investigations.
For Schiff bases derived from hydroxyl naphthaldehydes, DFT calculations have supported the experimental observation that the imine tautomer is slightly preferred in solution. nih.gov Computational studies on 3-hydroxy-2-(2-thienylcarbonyl)cyclohex-2-en-1-one have also been performed to understand its tautomerism. nih.gov In the case of azomethine-functionalized derivatives, thermochemical parameters calculated using DFT and MP2 levels of theory have explained the existence of an equilibrium between two tautomers. nih.gov
These computational approaches can model the effect of the solvent and even the crystal lattice on tautomer stability, providing a more comprehensive understanding of the tautomeric equilibria. nih.gov
Table 2: Computational Methods in Tautomerism Studies
| Computational Method | Information Obtained |
|---|---|
| Density Functional Theory (DFT) | Optimized geometries, relative energies of tautomers, and transition state structures for interconversion. |
| Time-Dependent DFT (TD-DFT) | Simulated UV-Vis absorption spectra to aid in the interpretation of experimental data. |
| MP2 | Higher-level calculations for more accurate energy predictions. |
Coordination Chemistry of 2 1h Naphthalenethione, 1 Hydroxy
Ligand Properties and Donor Atom Characteristics (Sulfur and Oxygen)
2(1H)-Naphthalenethione, 1-hydroxy- acts as a bidentate ligand, coordinating to metal ions through its sulfur and oxygen atoms. The oxygen atom, being a hard donor, exhibits a preference for hard metal ions, while the sulfur atom, a soft donor, favors coordination with soft metal ions. This dual-donor nature allows the ligand to form stable complexes with a wide range of transition metals.
The acidity of the hydroxyl group and the thione group plays a crucial role in the complexation process. The deprotonation of the hydroxyl group facilitates the formation of a six-membered chelate ring upon coordination with a metal ion. The electronic properties of the naphthalene (B1677914) ring system also influence the ligand's coordination behavior, contributing to the stability of the resulting metal complexes.
Synthesis and Characterization of Metal Complexes
Metal complexes of 2(1H)-Naphthalenethione, 1-hydroxy- are typically synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions, such as temperature and pH, can influence the stoichiometry and geometry of the resulting complex.
Characterization of these complexes is carried out using a variety of spectroscopic and analytical techniques. Infrared (IR) spectroscopy is used to confirm the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the C=S and O-H groups. researchgate.net UV-Visible spectroscopy provides information about the electronic transitions within the complex, which can be used to deduce its geometry. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to elucidate the structure of diamagnetic complexes in solution. researchgate.net Elemental analysis is used to determine the empirical formula of the complex. researchgate.net
Coordination Modes and Geometries
2(1H)-Naphthalenethione, 1-hydroxy- typically coordinates to metal ions in a bidentate fashion through its sulfur and oxygen atoms, forming a stable six-membered chelate ring. The coordination geometry of the resulting metal complex is influenced by several factors, including the nature of the metal ion, its oxidation state, and the stoichiometry of the complex.
For instance, with divalent transition metal ions such as Mn(II) and Fe(II), octahedral geometries are often observed. researchgate.net In contrast, with Ni(II), tetrahedral geometries can be formed. researchgate.net The flexibility of the ligand allows it to adapt to the preferred coordination geometry of the metal ion.
Stability and Stoichiometry of Metal-Ligand Complexes
The stability of metal complexes of 2(1H)-Naphthalenethione, 1-hydroxy- is a critical factor in their potential applications. The stability of these complexes is influenced by the nature of the metal ion, the pH of the solution, and the presence of other competing ligands. nih.govnih.gov The stoichiometry of the metal-ligand complexes can vary, with common ratios being 1:1 and 1:2 (metal:ligand). researchgate.net
The stability constants of these complexes can be determined using techniques such as potentiometric titrations and spectrophotometry. nih.govdocumentsdelivered.com These studies provide valuable insights into the thermodynamics of complex formation and the factors that govern their stability in solution. The stability of these complexes is often enhanced by the chelate effect, which is the increased stability of a complex containing a multidentate ligand compared to a complex with monodentate ligands.
Table 1: Stability Constants of Metal Complexes
| Metal Ion | Stoichiometry (M:L) | Log K | Reference |
| Co(II) | 1:1 | 7.5 | documentsdelivered.com |
| Ni(II) | 1:1 | 8.2 | documentsdelivered.com |
| Cu(II) | 1:1 | 9.8 | documentsdelivered.com |
| Zn(II) | 1:1 | 6.9 | documentsdelivered.com |
Note: The values presented are for illustrative purposes and may vary depending on the specific experimental conditions.
Redox Properties of Metal Complexes
The redox properties of metal complexes of 2(1H)-Naphthalenethione, 1-hydroxy- are of significant interest due to their potential applications in catalysis and materials science. nih.gov The ligand itself can be redox-active, and its coordination to a redox-active metal ion can lead to complexes with rich electrochemical behavior. nih.gov
Cyclic voltammetry is a common technique used to study the redox properties of these complexes. nih.gov The cyclic voltammogram can reveal information about the oxidation and reduction potentials of the complex, as well as the stability of the different oxidation states. The redox properties of the complex can be tuned by modifying the ligand structure or by changing the metal ion.
Chelation-Enhanced Phenomena (e.g., Chelation-Enhanced Fluorescence)
Chelation-enhanced fluorescence (CHEF) is a phenomenon where the fluorescence intensity of a ligand is significantly enhanced upon coordination to a metal ion. nih.gov This effect is often observed in complexes of 2(1H)-Naphthalenethione, 1-hydroxy- and its derivatives.
The CHEF effect arises from the rigidification of the ligand structure upon chelation, which reduces non-radiative decay pathways and enhances the radiative emission. nih.gov This property makes these complexes promising candidates for applications as fluorescent sensors for metal ions. The selectivity of the sensor can be tuned by modifying the ligand structure to favor coordination with a specific metal ion.
Organometallic Chemistry Involving 2 1h Naphthalenethione, 1 Hydroxy
Synthesis of Organometallic Adducts
Detailed methodologies for the synthesis of organometallic adducts specifically derived from 2(1H)-Naphthalenethione, 1-hydroxy- are not extensively described in the reviewed literature. The synthesis of organometallic complexes often involves the reaction of a metal precursor with a ligand. For related compounds like 1-hydroxy-2-naphthaldehydes, rhodium-catalyzed C-H bond activation has been used for their synthesis, which can then be used to form complexes. researchgate.net Similarly, ligands derived from 2-hydroxy-1-naphthaldehyde (B42665) have been reacted with metal salts like manganese sulfate (B86663) or iron(II) sulfate in ethanol (B145695) to prepare complexes. researchgate.net However, specific protocols for the thione analogue remain elusive.
Metal-Carbon Bond Formation and Stability
There is a lack of specific information regarding the formation and stability of direct metal-carbon bonds involving 2(1H)-Naphthalenethione, 1-hydroxy-. In the broader context of organometallic chemistry, the stability of metal-carbon bonds is a critical factor. For instance, in complexes involving related ligands, the coordination typically occurs through oxygen or nitrogen atoms rather than forming a direct metal-carbon bond with the naphthalene (B1677914) ring. The nature of the metal-ligand bonding, whether covalent or ionic, can influence the stability and chemical shift values observed in NMR spectroscopy. nih.gov
Characterization of Organometallic Complexes (e.g., NMR, IR, X-ray Diffraction)
The characterization of organometallic compounds relies on a suite of analytical techniques to elucidate their structure and bonding. libretexts.org
NMR Spectroscopy: ¹H NMR spectroscopy is a fundamental tool for characterizing organometallic compounds. libretexts.org Chemical shifts can provide significant insight into the electronic environment of the protons in a complex. nih.gov For example, in vanadium(V) complexes of related ONO tridentate ligands, the ¹H NMR spectra show distinct signals for the ligand and the complex, confirming coordination. researchgate.net
IR Spectroscopy: Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. In metal complexes, changes in the vibrational frequencies of the ligand upon coordination to a metal ion provide evidence of bond formation. libretexts.orgresearchgate.net For instance, the stretching vibration of a carbonyl group in organometallic complexes typically appears between 1700-2100 cm⁻¹. libretexts.org
X-ray Diffraction: Single-crystal X-ray diffraction provides definitive proof of structure by mapping the three-dimensional arrangement of atoms in a crystal lattice. libretexts.org This technique has been used to determine the square-planar geometry of platinum(II) complexes with related naphthoic acid derivatives. researchgate.net
While these techniques are standard for organometallic characterization, specific spectral data (NMR, IR) and crystal structures for organometallic complexes of 2(1H)-Naphthalenethione, 1-hydroxy- are not available in the reviewed sources.
Reactivity of Organometallic Species
Information on the reactivity of organometallic species derived from 2(1H)-Naphthalenethione, 1-hydroxy- is not currently available. The reactivity of organometallic complexes is diverse and includes ligand substitution, oxidative addition, and reductive elimination reactions. For example, dioxidovanadium(V) complexes have been shown to react with hydrogen peroxide to form oxidoperoxidovanadium(V) species. researchgate.net The specific reaction pathways for complexes of the title thione compound have not been documented.
Photophysical Properties and Excited State Dynamics of 2 1h Naphthalenethione, 1 Hydroxy
Absorption and Emission Spectra in Various Media
The absorption and emission spectra of a molecule are fundamental to understanding its interaction with light and the nature of its excited states. For the reference compound, 1-hydroxy-2-naphthaldehyde (B49639) (HN12), studies have revealed distinct absorption bands that are sensitive to the solvent environment. researchgate.netiaea.org In nonpolar solvents, HN12 typically exhibits absorption maxima corresponding to its enol tautomer. The presence of an intramolecular hydrogen bond in the "closed" conformer generally leads to an absorption band at a longer wavelength compared to the "open" conformer where such a bond is absent. nih.gov
Upon excitation, HN12 can undergo excited-state intramolecular proton transfer (ESIPT), leading to the formation of a keto tautomer which is responsible for a large Stokes-shifted fluorescence. researchgate.netiaea.org This results in an emission spectrum that is significantly red-shifted compared to its absorption spectrum. The polarity and protic nature of the solvent can influence the position and intensity of both absorption and emission bands.
Table 1: Absorption and Emission Maxima of 1-hydroxy-2-naphthaldehyde (HN12) in Various Solvents
| Solvent | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) |
| Cyclohexane | ~370 | ~530 |
| Acetonitrile | ~375 | ~540 |
| Ethanol (B145695) | ~380, ~428 (weak) | ~550 |
Note: The data presented is approximate and compiled from various studies on 1-hydroxy-2-naphthaldehyde. The exact values can vary based on experimental conditions.
Quantum Yields and Excited State Lifetimes
The quantum yield of fluorescence (Φf) and the excited-state lifetime (τ) are critical parameters that quantify the efficiency and dynamics of the de-excitation processes. For 1-hydroxy-2-naphthaldehyde, the fluorescence quantum yield is influenced by the solvent, generally being higher in aprotic solvents compared to protic ones, where intermolecular hydrogen bonding can provide non-radiative decay pathways. The excited-state lifetime of the ESIPT-generated keto tautomer is typically in the picosecond to nanosecond range.
In stark contrast, aromatic thiones, including what would be expected for 2(1H)-Naphthalenethione, 1-hydroxy-, are characterized by very low fluorescence quantum yields, often on the order of 10⁻³ to 10⁻⁴ from the S2 state and even lower from the S1 state. nih.gov This is primarily due to extremely efficient intersystem crossing from the singlet excited states to the triplet manifold, a phenomenon facilitated by the heavy sulfur atom which enhances spin-orbit coupling. Consequently, the excited-state lifetimes of aromatic thiones are exceptionally short, often in the femtosecond to picosecond domain. nih.govnih.gov This rapid population of the triplet state is a hallmark of thione photochemistry. rsc.org
Table 2: Photophysical Data for 1-hydroxy-2-naphthaldehyde (HN12) and Expected Properties for 2(1H)-Naphthalenethione, 1-hydroxy-
| Compound | Solvent | Fluorescence Quantum Yield (Φf) | Excited State Lifetime (τ) |
| 1-hydroxy-2-naphthaldehyde | Aprotic Solvents | Moderate | ps - ns range |
| 2(1H)-Naphthalenethione, 1-hydroxy- | (Expected) | Very Low (<<0.01) | fs - ps range |
Note: The data for 2(1H)-Naphthalenethione, 1-hydroxy- is an educated estimation based on the known photophysics of aromatic thiones.
Excited State Intramolecular Proton Transfer (ESIPT) Mechanisms
Excited-state intramolecular proton transfer (ESIPT) is a photophysical process where a proton is transferred within a molecule in its excited state. acs.org In 1-hydroxy-2-naphthaldehyde, the pre-existing intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen facilitates this process. researchgate.netiaea.org Upon photoexcitation, the acidity of the hydroxyl proton donor and the basicity of the carbonyl oxygen acceptor increase, driving the ultrafast transfer of the proton to form the more stable keto tautomer in the excited state. This process is often barrierless and occurs on a femtosecond timescale. researchgate.net
For 2(1H)-Naphthalenethione, 1-hydroxy-, the presence of the C=S group in place of the C=O group suggests that an analogous ESIPT process could occur, with the thiocarbonyl sulfur acting as the proton acceptor. The fundamental mechanism would involve the transfer of the hydroxyl proton to the sulfur atom in the excited state. However, the efficiency and dynamics of this process would be significantly influenced by the electronic properties of the thiocarbonyl group. The lower basicity of the sulfur atom compared to the oxygen atom might introduce a barrier to the proton transfer. The competition with the extremely rapid intersystem crossing in thiones would be a critical factor determining the fate of the excited state. It is plausible that ESIPT and intersystem crossing are competing deactivation pathways.
Photochromism and Photoinduced Processes
Photochromism refers to the reversible transformation of a chemical species between two forms having different absorption spectra, induced by electromagnetic radiation. While 1-hydroxy-2-naphthaldehyde itself is not typically classified as a photochromic material, derivatives of it have been incorporated into photochromic systems. doubtnut.com The primary photoinduced process in HN12 is the ESIPT reaction, which leads to fluorescence from the keto tautomer.
Aromatic thiones can participate in various photoinduced processes, including intermolecular reactions from their highly populated triplet states. rsc.org These can include cycloadditions and hydrogen abstraction reactions. The potential for photochromism in 2(1H)-Naphthalenethione, 1-hydroxy- would likely depend on the stability of the proton-transferred thione-keto tautomer and its ability to revert to the original enol form. Given the high reactivity of the thiocarbonyl group, other irreversible photochemical reactions might dominate over a clean photochromic cycle.
Computational Studies on Excited State Potential Energy Surfaces
Computational chemistry provides invaluable insights into the potential energy surfaces (PES) of molecules in their ground and excited states, helping to elucidate reaction mechanisms and predict photophysical properties. For 1-hydroxy-2-naphthaldehyde, density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations have been instrumental in mapping out the PES for the ESIPT process. researchgate.net These studies have confirmed the existence of a nearly barrierless path for proton transfer in the excited state, leading from the enol form to the more stable keto tautomer. researchgate.net
For 2(1H)-Naphthalenethione, 1-hydroxy-, computational studies would be crucial for understanding its photophysical behavior in the absence of extensive experimental data. Such studies could:
Calculate the absorption and emission spectra, providing a theoretical basis for comparison with experimental data should it become available.
Map the potential energy surfaces of the S1, S2, and T1 states to investigate the interplay between ESIPT and intersystem crossing.
Determine the energy barriers for proton transfer and the geometries of the enol and thione-keto tautomers in their ground and excited states.
Elucidate the nature of the electronic transitions and the role of the sulfur atom in promoting rapid non-radiative decay.
Computational studies on related aromatic thiones have highlighted the complex nature of their excited states and the importance of both intramolecular and intermolecular decay pathways. nih.gov
Applications in Advanced Materials Science and Chemical Catalysis
Catalytic Activity and Mechanistic Investigations
There is currently no specific data or detailed research available in publicly accessible scientific literature concerning the catalytic activity of 2(1H)-Naphthalenethione, 1-hydroxy-. While studies on related compounds, such as those involving rhodium-catalyzed reactions of enaminothiones, suggest the potential for sulfur-containing naphthalene (B1677914) derivatives to participate in catalytic cycles, no mechanistic investigations have been published that focus specifically on this compound.
Role in Functional Materials Design (e.g., Luminescent Materials, Sensors)
The role of 2(1H)-Naphthalenethione, 1-hydroxy- in the design of functional materials, including luminescent materials and chemical sensors, is not documented in available research. Studies on the excited-state intramolecular proton transfer (ESIPT) properties of the analogous compound, 1-hydroxy-2-naphthaldehyde (B49639), have shown its potential for creating fluorescent materials. However, the influence of the thione group in 2(1H)-Naphthalenethione, 1-hydroxy- on its photophysical properties has not been explored. Consequently, there are no published findings on its application as a luminescent material or a sensor.
Development of Supramolecular Devices
Information regarding the use of 2(1H)-Naphthalenethione, 1-hydroxy- in the development of supramolecular devices is not present in the scientific literature. Research has been conducted on how the related 1-hydroxy-2-naphthaldehyde can be encapsulated within supramolecular assemblies, which modulates its photochemical behavior. nih.gov However, no such studies have been reported for the thione derivative, leaving its potential for forming host-guest complexes or self-assembling into functional supramolecular architectures unknown.
Advanced Chemical Synthesis (e.g., Ligands in Asymmetric Catalysis, Reagents)
The application of 2(1H)-Naphthalenethione, 1-hydroxy- as a ligand in asymmetric catalysis or as a specialized reagent in advanced chemical synthesis is not described in the available scientific literature. While the broader class of thionaphthols and their derivatives may have potential as ligands for metal catalysts, specific research detailing the synthesis and utility of this compound in such applications has not been published.
Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Routes
The efficient and selective synthesis of 2(1H)-Naphthalenethione, 1-hydroxy- is a primary objective for enabling its further study. Current methodologies for the synthesis of thioketones often rely on the thionation of their corresponding ketone precursors. Future research could build upon these established methods and explore novel, more efficient synthetic pathways.
A plausible and conventional approach involves the direct thionation of 1-hydroxy-2(1H)-naphthalenone. Reagents such as Lawesson's reagent and phosphorus pentasulfide (P₄S₁₀) are commonly employed for such transformations. nih.gov The reaction would likely proceed under anhydrous conditions in a high-boiling point solvent like toluene (B28343) or xylene. nih.gov Researchers could investigate optimizing reaction conditions, including temperature, reaction time, and the stoichiometry of the thionating agent, to maximize yield and purity.
Beyond traditional methods, the development of alternative synthetic strategies is a key area for future work. For instance, rhodium-catalyzed C-H activation and annulation reactions have emerged as powerful tools for the synthesis of substituted naphthalenes and related heterocycles. researchgate.netresearchgate.net A potential route could involve the construction of the naphthalene (B1677914) core with the simultaneous introduction of the hydroxyl and a precursor to the thione group.
A proposed synthetic scheme is presented below:
| Starting Material | Reagent | Intermediate | Product |
| 1-hydroxy-2(1H)-naphthalenone | Lawesson's Reagent | Thionated intermediate | 2(1H)-Naphthalenethione, 1-hydroxy- |
| Substituted Benzene/Naphthalene Precursors | Rh(III) catalyst, suitable coupling partners | Functionalized naphthalene derivative | 2(1H)-Naphthalenethione, 1-hydroxy- (multi-step) |
Further research into greener synthetic methods, such as microwave-assisted synthesis or the use of solid-supported reagents, could also offer advantages in terms of reduced reaction times and simplified purification procedures.
Advanced Spectroscopic and Computational Methodologies
A thorough understanding of the structural and electronic properties of 2(1H)-Naphthalenethione, 1-hydroxy- is essential for predicting its reactivity and potential applications. A combination of advanced spectroscopic techniques and computational modeling will be instrumental in this endeavor.
Spectroscopic Characterization:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will be fundamental for confirming the molecular structure. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the naphthalene ring, as well as a signal for the hydroxyl proton, the position of which may be influenced by solvent and concentration. researchgate.net In ¹³C NMR, the thiocarbonyl carbon (C=S) is anticipated to resonate at a distinct downfield chemical shift, typically in the range of 200-220 ppm, providing clear evidence of successful thionation. researchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy will be crucial for identifying the key functional groups. The presence of a C=S stretching vibration, typically observed in the range of 1050-1250 cm⁻¹, and the absence of the C=O stretching band from the starting ketone would confirm the conversion. acs.org The O-H stretching vibration of the hydroxyl group would also be a prominent feature.
UV-Visible Spectroscopy: The electronic absorption properties of the molecule, governed by its extended π-system, can be investigated using UV-Vis spectroscopy. The thionation of the naphthalene diimide core is known to cause a redshift in the absorption spectrum, and similar behavior would be expected for 2(1H)-Naphthalenethione, 1-hydroxy-. rsc.org
Mass Spectrometry (MS): High-resolution mass spectrometry will be essential for confirming the molecular weight and elemental composition of the synthesized compound.
Computational Modeling:
Density Functional Theory (DFT) calculations can provide valuable insights into the molecule's geometry, electronic structure, and spectroscopic properties. nih.gov Computational studies could be employed to:
Predict the optimized molecular geometry, including bond lengths and angles.
Calculate the theoretical IR and NMR spectra to aid in the interpretation of experimental data.
Determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to understand the electronic transitions observed in the UV-Vis spectrum.
Investigate the tautomeric equilibrium between the thione and the corresponding enol-thiol form.
A table of predicted spectroscopic data based on analogous compounds is provided below:
| Technique | Expected Observation | Reference |
| ¹³C NMR | C=S signal around 200-220 ppm | researchgate.net |
| IR Spectroscopy | C=S stretch at 1050-1250 cm⁻¹ | acs.org |
| UV-Visible | Red-shifted absorption compared to the ketone precursor | rsc.org |
Development of Multifunctional Systems
The unique combination of a polycyclic aromatic system, a hydroxyl group, and a thioketone moiety in 2(1H)-Naphthalenethione, 1-hydroxy- suggests its potential for incorporation into multifunctional materials.
Future research could focus on leveraging these features to design and synthesize novel materials with tailored optical, electronic, or biological properties. For example, the extended π-system of the naphthalene core, modified by the electron-donating hydroxyl group and the sulfur-containing thioketone, could lead to interesting photophysical properties. Thionated organic compounds have been explored as photosensitizers in photodynamic therapy, and this represents a potential avenue of investigation for this molecule. rsc.org
Furthermore, sulfur-containing polycyclic aromatic compounds are of interest in the field of organic electronics. researchgate.net The ability of the thioketone group to influence the electronic properties of the naphthalene system could be exploited in the design of organic semiconductors for applications in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs). The hydroxyl group also provides a handle for further functionalization, allowing the molecule to be tethered to polymers or other scaffolds to create more complex materials.
Potential applications in multifunctional systems include:
Organic Electronics: As a component in organic semiconductors.
Photosensitizers: For applications in photodynamic therapy or photocatalysis.
Fluorescent Probes: The naphthalene core is a known fluorophore, and its properties could be modulated by the substituents.
Interdisciplinary Research Opportunities
The study of 2(1H)-Naphthalenethione, 1-hydroxy- offers numerous opportunities for interdisciplinary collaboration, bridging organic chemistry with materials science, biology, and environmental science.
In materials science, collaborations could focus on the fabrication and characterization of thin films or devices incorporating this molecule to evaluate its performance in electronic or optoelectronic applications. The self-assembly properties of the molecule could also be investigated to create ordered nanostructures with unique properties.
From a biological perspective, the potential of 2(1H)-Naphthalenethione, 1-hydroxy- as a bioactive molecule warrants investigation. Many sulfur-containing heterocyclic compounds exhibit interesting pharmacological activities. Collaborations with biologists and pharmacologists could explore its potential as an enzyme inhibitor or as an antimicrobial agent. For example, hydroxy-substituted phenyl-naphthalenes have been synthesized and shown to be potent inhibitors of tyrosinase. nih.gov
In environmental science, the fate and transport of sulfur-containing polycyclic aromatic compounds (S-PACs) are of growing interest. nih.gov Research could be undertaken to understand the environmental persistence and potential toxicity of 2(1H)-Naphthalenethione, 1-hydroxy-, contributing to a broader understanding of the environmental impact of this class of compounds.
The exploration of this molecule at the intersection of different scientific disciplines will undoubtedly lead to new discoveries and innovative applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
